molecular formula C15H18N2O2S B13895969 5-Piperidin-1-ylsulfonylnaphthalen-1-amine

5-Piperidin-1-ylsulfonylnaphthalen-1-amine

Cat. No.: B13895969
M. Wt: 290.4 g/mol
InChI Key: CPNHVLGXXUPGIS-UHFFFAOYSA-N
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Description

5-Piperidin-1-ylsulfonylnaphthalen-1-amine is a compound that features a piperidine ring attached to a naphthalene moiety via a sulfonyl linkage. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The naphthalene ring is a polycyclic aromatic hydrocarbon, known for its stability and presence in many chemical compounds.

Preparation Methods

The synthesis of 5-Piperidin-1-ylsulfonylnaphthalen-1-amine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method involves the sulfonylation of naphthalene followed by the introduction of the piperidine group. The reaction conditions often include the use of a sulfonyl chloride reagent and a base to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve multi-step synthesis processes, including purification and isolation steps to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

5-Piperidin-1-ylsulfonylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or naphthalene moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

5-Piperidin-1-ylsulfonylnaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Piperidin-1-ylsulfonylnaphthalen-1-amine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the naphthalene ring can intercalate with DNA or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the compound’s concentration .

Comparison with Similar Compounds

5-Piperidin-1-ylsulfonylnaphthalen-1-amine can be compared with other piperidine-containing compounds, such as:

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

5-piperidin-1-ylsulfonylnaphthalen-1-amine

InChI

InChI=1S/C15H18N2O2S/c16-14-8-4-7-13-12(14)6-5-9-15(13)20(18,19)17-10-2-1-3-11-17/h4-9H,1-3,10-11,16H2

InChI Key

CPNHVLGXXUPGIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N

Origin of Product

United States

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